2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of 2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a furan ring through a sulfanyl group.Scientific Research Applications
Analytical and Spectral Study
Research has shown that compounds containing the furan ring, similar to the one in the query, have been synthesized and characterized for their chelating properties with transition metals such as Cu2+, Co2+, Ni2+, Mn2+, and Zn2+. These compounds exhibit antimicrobial activities against both gram-positive and gram-negative bacteria, indicating their potential in the development of new antibacterial agents (H. Patel, 2020).
Synthesis of Intermediates for Drug Development
A related compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, serves as an intermediate in the synthesis of lafutidine, highlighting the role of such structures in pharmaceutical synthesis and drug development (Shen Li, 2012).
Antimicrobial Studies
Compounds with structures similar to the queried compound have been explored for their antimicrobial properties. For instance, the synthesis of new fused thiazolo[3,2-b]triazine and 1,2,4-triazinone derivatives has demonstrated antimicrobial activity against various bacterial and fungal strains (M. El-Shehry, F. El‐Hag, E. Ewies, 2020).
Pharmacological Evaluations
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities, indicating the potential of such compounds in treating mood disorders (J. Kumar, G. Chawla, M. Akhtar, et al., 2017).
Anticancer Research
The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity further highlight the importance of such compounds in developing new therapeutic agents. Some of these compounds have shown potent and selective cytotoxic effects against leukemia cell lines, underscoring their potential in cancer therapy (V. Horishny, M. Arshad, V. Matiychuk, 2021).
Safety And Hazards
properties
IUPAC Name |
2-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS.ClH/c1-2-7-13-11(4-1)6-9-15-10-12-5-3-8-14-12;/h3,5,8,11,13H,1-2,4,6-7,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWRMGVIVGXELR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCSCC2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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